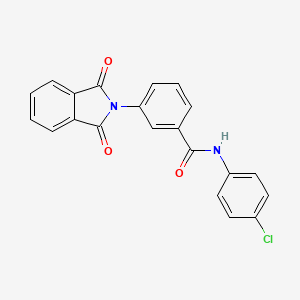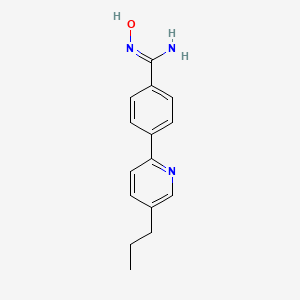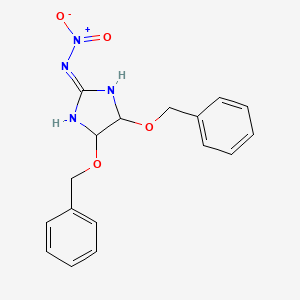
N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as Cpd-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, this compound disrupts the function of other proteins that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response to infection and injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of this protein. However, one limitation is that this compound has poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research on N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide include investigating its potential as a combination therapy with other cancer treatments, as well as exploring its effects on other diseases that involve Hsp90, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis and formulation of this compound for use in clinical settings.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves a multi-step process that begins with the reaction of 4-chloroaniline with 2-nitrobenzaldehyde to form an intermediate product. The intermediate product is then reduced with sodium dithionite to yield the desired product, this compound. The final product is purified using column chromatography to obtain a pure compound with a yield of approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-14-8-10-15(11-9-14)23-19(25)13-4-3-5-16(12-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFKETPGQKDHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)

![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6043397.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043410.png)
![N-[1-(4-ethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6043412.png)
![1-(4-chlorophenyl)-N-{[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6043415.png)

![4-hydroxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B6043437.png)
![1-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6043452.png)
